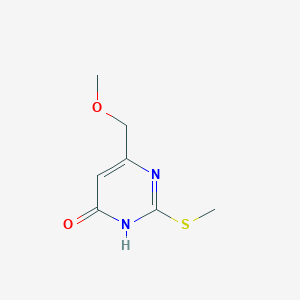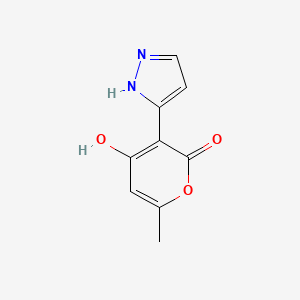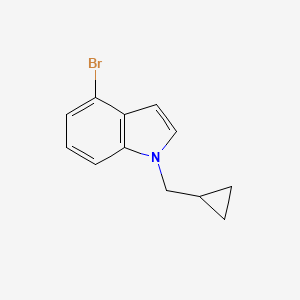
4-Bromo-1-(cyclopropylmethyl)-1H-indole
Übersicht
Beschreibung
“4-Bromo-1-(cyclopropylmethyl)-1H-indole” is a chemical compound with the linear formula C12H12BrN . It is a derivative of cyclopropane, which is a cycloalkane molecule with a three-membered ring . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane compounds, such as “4-Bromo-1-(cyclopropylmethyl)-1H-indole”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields the products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” can be analyzed based on its IUPAC name and linear formula. The “cyclopropylmethyl” part of the name indicates a cyclopropyl group (a three-membered carbon ring) attached to a methyl group (CH3). The “4-Bromo-1H-indole” part indicates an indole structure with a bromine atom attached at the 4th position .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could potentially involve the bromine atom, which is a good leaving group, and the indole group, which is a nucleophile. The compound could undergo reactions such as nucleophilic substitution, elimination, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” include a molecular weight of 250.14 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” can be used in the synthesis of various bromomethyl cyclopropane derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds .
- Method : The process involves the use of an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
- Results : The reaction gives products in excellent yields within about 3 seconds. All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .
Antibacterial and Antifungal Activities
- Field : Medicinal Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the synthesis of new compounds with potential antibacterial and antifungal activities .
- Method : The process involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate .
- Results : The new products were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
Polymer Synthesis
- Field : Polymer Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the synthesis of polyurethanes .
- Method : The process involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .
- Results : The resulting polyurethanes could be conveniently prepared and are used extensively for preparing various apparel, shoesoles, etc .
Synthesis of Bromomethyl Cyclopropane Derivatives
- Field : Organic Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
- Method : The reaction gives products in excellent yields within about 3 seconds. All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .
- Results : The reaction mechanism was discussed .
Naming Cycloalkanes
- Field : Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the naming of cycloalkanes .
- Method : The process involves the naming of a substituted or unsubstituted cycloalkane, given its Kekulé structure, shorthand structure or condensed structure .
- Results : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
Physical Properties of Cycloalkanes
- Field : Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the study of the physical properties of cycloalkanes .
- Method : The process involves the study of the longest straight chain containing 10 carbons, compared with cyclopropane, which only contains 3 carbons .
- Results : The parent chain in this molecule is decane and cyclopropane is a substituent .
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the catalytic protodeboronation of pinacol boronic esters .
- Method : The process involves the protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : “4-Bromo-1-(cyclopropylmethyl)-1H-indole” is used in the Suzuki–Miyaura coupling .
- Method : The process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Zukünftige Richtungen
The future directions for “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds . Additionally, its potential as a synthetic building block in organic chemistry could be further explored .
Eigenschaften
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFRVXFRARTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclopropylmethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
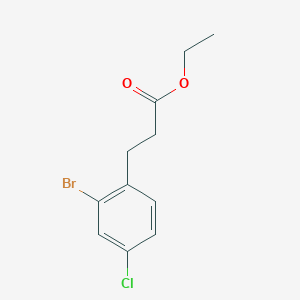
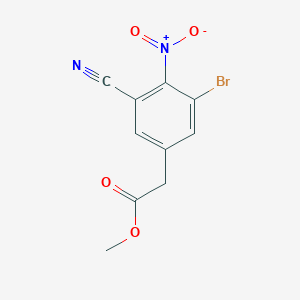
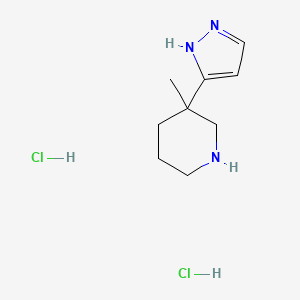
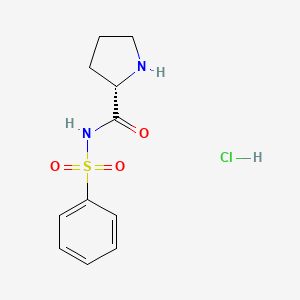
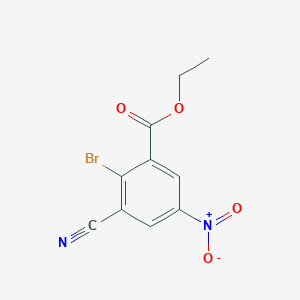
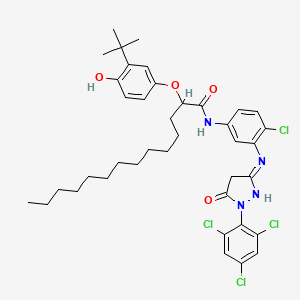
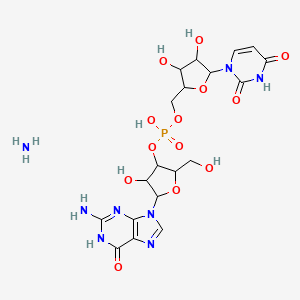
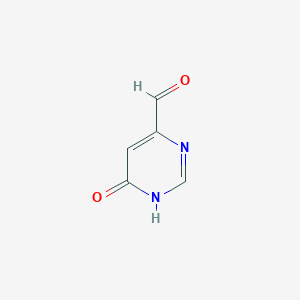
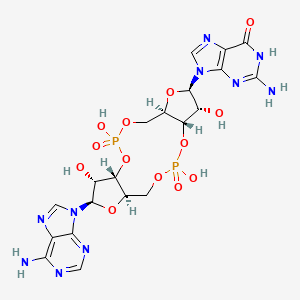
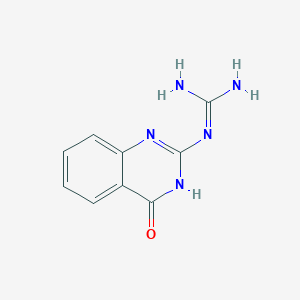
![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)
